molecular formula C17H12Cl2N2O B2957928 2,6-dichloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-carboxamide CAS No. 1356779-04-8

2,6-dichloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-carboxamide

Cat. No.: B2957928
CAS No.: 1356779-04-8
M. Wt: 331.2
InChI Key: IOAMQVGMRPSKAK-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine atoms and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2,6-dichloropyridine-3-carboxylic acid with N-methyl-N-(naphthalen-1-yl)amine under specific conditions, such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) and a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide) can be used under acidic conditions.

  • Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Research has shown that derivatives of this compound exhibit biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: Potential medical applications include the development of new therapeutic agents targeting various diseases, leveraging its biological activity.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2,6-dichloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 2,6-Dichloro-N-ethyl-N-(naphthalen-1-yl)pyridine-3-carboxamide

  • 2,6-Dichloro-N-phenyl-N-(naphthalen-1-yl)pyridine-3-carboxamide

  • 2,6-Dichloro-N-(naphthalen-1-yl)pyridine-3-carboxamide

Uniqueness: Compared to similar compounds, 2,6-dichloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-carboxamide stands out due to its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2,6-dichloro-N-methyl-N-naphthalen-1-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c1-21(17(22)13-9-10-15(18)20-16(13)19)14-8-4-6-11-5-2-3-7-12(11)14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAMQVGMRPSKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC2=CC=CC=C21)C(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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